NADPH tetrasodium salt

Description

BenchChem offers high-quality NADPH tetrasodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NADPH tetrasodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;;;;;/m1......../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMNMZORBRTNGP-NFOLICFBSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N7Na4O21P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-71-1 | |

| Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of NADPH Tetrasodium Salt in Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide adenine dinucleotide phosphate (NADPH), in its stable tetrasodium salt form, is a ubiquitous and essential coenzyme that underpins a vast array of cellular processes. Its fundamental role as a primary electron donor makes it indispensable for reductive biosynthesis, antioxidant defense, and intricate cell signaling pathways. Dysregulation of NADPH homeostasis is implicated in a multitude of pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer, making it a critical focus for research and therapeutic development. This technical guide provides an in-depth exploration of the core functions of NADPH in a cellular context, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Functions of NADPH in Cellular Metabolism

NADPH's multifaceted functions can be broadly categorized into three principal areas:

-

Reductive Biosynthesis: NADPH provides the necessary reducing power for a variety of anabolic reactions, where smaller molecules are assembled into complex macromolecules. Key biosynthetic pathways dependent on NADPH include:

-

Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a highly reductive process that requires a substantial supply of NADPH.

-

Cholesterol and Steroid Synthesis: The intricate enzymatic steps involved in the synthesis of cholesterol and steroid hormones are heavily reliant on NADPH as a reductant.[1]

-

Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair, is catalyzed by ribonucleotide reductase, an enzyme that ultimately depends on NADPH.[1]

-

-

Antioxidant Defense: Cells are under constant threat from reactive oxygen species (ROS), which are byproducts of normal metabolic activity. NADPH is a cornerstone of the cellular antioxidant defense system, acting through several mechanisms:

-

Regeneration of Glutathione: NADPH is the essential cofactor for glutathione reductase, an enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG).[2] GSH is a major cellular antioxidant that directly neutralizes ROS and is a substrate for glutathione peroxidases.

-

Thioredoxin System: Similar to the glutathione system, the thioredoxin system relies on NADPH to maintain a reduced pool of thioredoxin, a protein crucial for reducing oxidized proteins and regulating various cellular processes.

-

Direct Radical Scavenging: Emerging evidence suggests that NADPH may also possess intrinsic radical-scavenging properties.

-

-

Cell Signaling and Immune Response: NADPH plays a paradoxical yet vital role in cell signaling through the controlled generation of ROS by the NADPH oxidase (NOX) family of enzymes. This process, known as the "respiratory burst" in phagocytic cells, is a critical component of the innate immune response to pathogens. The ROS generated act as signaling molecules in various pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[3][4]

Quantitative Data on NADPH Homeostasis

The concentration and redox state of the NADP+/NADPH pool are tightly regulated and vary between different cellular compartments and tissues, reflecting their specific metabolic demands.

Table 1: Subcellular Concentrations and Ratios of NADP+/NADPH in Mammalian Cells

| Cellular Compartment | Total NADP(H) Concentration (nmol/g tissue or nmol/ml blood) | NADPH Concentration (nmol/g tissue or nmol/ml blood) | NADP+ Concentration (nmol/g tissue or nmol/ml blood) | NADPH/NADP+ Ratio | Reference |

| Mouse Liver (Cytosol) | ~342 | ~237 | ~46-171 | ~0.001-0.01 | [5] |

| Mouse Liver (Mitochondria) | - | - | - | ~13.4 | [6] |

| Human Red Blood Cells | ~52 | ~22.4 | ~33.2 | ~1.27 | [7] |

| Mouse Pancreatic Islets (Cytosol) | - | - | - | Increased with glucose | [8] |

Note: Values can vary significantly based on the specific cell type, metabolic state, and analytical method used.

Table 2: Michaelis-Menten Constants (Km) of Key NADPH-Dependent Enzymes for NADPH

| Enzyme | Organism/Tissue | Km for NADPH (µM) | Reference |

| Glutathione Reductase | Yeast, Spinach, E. coli | 3 - 6 | [9] |

| Aldehyde Reductase | Human Liver | 2.2 | [9] |

| Ketol-Acid Reductoisomerase | Sulfolobus acidocaldarius | 0.4 | [9] |

| NADPH-Cytochrome P450 Reductase | Not specified | 28 | [9] |

| 6-Phosphogluconate Dehydrogenase | Japanese Quail Erythrocytes | 17 | [9] |

| Thioredoxin Reductase | Deinococcus radiophilus | 12.5 | [9] |

| Dihydrofolate Reductase | Drosophila melanogaster | 5.2 | [9] |

| Dihydrofolate Reductase | Bovine | 3.2 | [9] |

Key Signaling Pathways and Experimental Workflows Involving NADPH

Visualizing the intricate networks in which NADPH participates is crucial for a deeper understanding of its regulatory roles.

Detailed Experimental Protocols

Accurate quantification of NADPH and the NADPH/NADP+ ratio, as well as the activity of related enzymes, is paramount for research in this field.

Protocol 1: Spectrophotometric Measurement of NADPH Concentration

Principle: This method leverages the unique absorbance properties of NADPH, which exhibits a distinct absorbance maximum at 340 nm, while its oxidized form, NADP+, does not absorb at this wavelength. The concentration of NADPH can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Quartz or UV-transparent cuvettes

-

NADPH tetrasodium salt standard

-

Appropriate assay buffer (e.g., Tris-HCl or phosphate buffer at a suitable pH for the reaction being studied)

Procedure:

-

Preparation of NADPH Standard Curve (Recommended for accuracy): a. Prepare a 1 mM stock solution of NADPH in the assay buffer. b. Perform serial dilutions to create a range of standards (e.g., 0, 25, 50, 100, 150, 200 µM). c. Measure the absorbance of each standard at 340 nm, using the assay buffer as a blank. d. Plot absorbance versus NADPH concentration to generate a standard curve.

-

Sample Preparation: a. Prepare cell or tissue lysates using appropriate extraction methods. It is crucial to prevent the degradation of NADPH during this process. Acidic extraction preserves NADP+ while degrading NADPH, and alkaline extraction preserves NADPH while degrading NADP+. b. For total NADP+/NADPH measurement, a neutral extraction buffer is used.

-

Measurement: a. Set the spectrophotometer to read absorbance at 340 nm. b. Blank the instrument with the assay buffer. c. For a single time-point measurement, add the sample to a cuvette and record the absorbance. d. For kinetic assays (e.g., measuring the activity of an NADPH-dependent enzyme), add all reaction components except the enzyme to the cuvette, record a baseline, then initiate the reaction by adding the enzyme and immediately begin recording absorbance at regular intervals.

Calculation:

-

Using the standard curve: Determine the concentration of NADPH in the sample by interpolating its absorbance value on the standard curve.

-

Using the Beer-Lambert law: Concentration (M) = Absorbance / (6220 M⁻¹cm⁻¹ * path length (cm)).

Protocol 2: Measurement of NADPH/NADP+ Ratio in Cell Lysates

Principle: To accurately determine the NADPH/NADP+ ratio, it is necessary to selectively measure each component. This is typically achieved by differential degradation of the oxidized and reduced forms using acid and base treatment, followed by an enzymatic cycling assay.

Materials:

-

NADP+/NADPH Extraction Buffer

-

0.2 M HCl

-

0.2 M NaOH

-

NADP+/NADPH cycling assay kit (commercially available kits provide necessary enzymes and substrates)

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Sample Preparation: a. Harvest cells and wash with cold PBS. b. Resuspend the cell pellet in ice-cold NADP+/NADPH Extraction Buffer. c. Homogenize or sonicate the cells on ice. d. Deproteinize the lysate using a 10 kDa molecular weight cutoff spin filter to prevent enzymatic degradation.

-

Selective Degradation:

-

For NADPH Measurement: To an aliquot of the deproteinized lysate, add an equal volume of 0.2 M NaOH. Incubate at 60°C for 30 minutes. Cool on ice and neutralize with an equal volume of 0.2 M HCl.

-

For NADP+ Measurement: To another aliquot, add an equal volume of 0.2 M HCl. Incubate at 60°C for 30 minutes. Cool on ice and neutralize with an equal volume of 0.2 M NaOH.

-

For Total NADP+/NADPH: Use the deproteinized lysate directly.

-

-

Enzymatic Cycling Assay: a. Follow the manufacturer's protocol for the specific NADP+/NADPH assay kit. b. Typically, this involves adding the prepared samples and standards to a microplate, followed by the addition of a cycling enzyme mixture. c. The reaction proceeds, and the product (a colored or fluorescent compound) is measured over time. The rate of product formation is proportional to the amount of NADP(H) in the sample.

Calculation:

-

Generate a standard curve using known concentrations of NADP+.

-

Determine the concentrations of total NADP+/NADPH, NADP+, and NADPH in the respective samples from the standard curve.

-

Calculate the NADPH/NADP+ ratio.

Protocol 3: NADPH Oxidase Activity Assay

Principle: NADPH oxidase activity is commonly measured by detecting the production of superoxide (O₂⁻), its primary product. This can be achieved using various methods, including the reduction of cytochrome c or the use of lucigenin-based chemiluminescence.

Materials:

-

Cell or tissue homogenates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

NADPH (substrate)

-

Cytochrome c or Lucigenin

-

Superoxide dismutase (SOD) for control (to confirm superoxide-specific signal)

-

Spectrophotometer or luminometer

Procedure (Cytochrome c Reduction Method):

-

Prepare reaction mixtures in cuvettes or a microplate containing assay buffer, cytochrome c (e.g., 50 µM), and the cell/tissue homogenate.

-

Prepare a parallel set of reactions containing SOD (e.g., 200 U/mL) to serve as a negative control.

-

Initiate the reaction by adding NADPH (e.g., 100 µM).

-

Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.

Calculation:

-

Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.

-

The SOD-inhibitable portion of the rate represents the superoxide-dependent cytochrome c reduction.

-

Use the molar extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) to calculate the rate of superoxide production.

Conclusion

NADPH tetrasodium salt is a linchpin in cellular metabolism, with its functions extending from the fundamental processes of biosynthesis and antioxidant defense to the sophisticated regulation of cell signaling. A thorough understanding of its roles, coupled with robust methodologies for its quantification and the analysis of its dependent enzymes, is crucial for advancing our knowledge of cellular physiology and pathology. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of targeting NADPH-related pathways.

References

- 1. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multi-faceted role of NADPH in regulating inflammation in activated myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of myocardial growth and death by NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NADPH oxidase links endoplasmic reticulum stress, oxidative stress, and PKR activation to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spatiotemporal compartmentalization of hepatic NADH and NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative pentose phosphate pathway and glucose anaplerosis support maintenance of mitochondrial NADPH pool under mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Central Role of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) in Anabolic Pathways: A Technical Guide

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme essential for a multitude of anabolic reactions.[1][2] Unlike its counterpart, NADH, which is primarily utilized in catabolic pathways to generate ATP, NADPH serves as the principal reducing agent in biosynthetic processes.[1][3][4] It provides the necessary electrons, typically as a hydride ion (H-), to drive the synthesis of complex macromolecules from simpler precursors.[5][6] This guide provides an in-depth exploration of the production of NADPH and its critical functions in key anabolic pathways, including fatty acid synthesis, cholesterol synthesis, and nucleotide production, as well as its indispensable role in the antioxidant defense system that protects biosynthetic machinery.

Production of NADPH

The cellular pool of NADPH is maintained by several metabolic pathways, with the Pentose Phosphate Pathway (PPP) being the most significant source in most tissues.[7][8]

1.1. The Pentose Phosphate Pathway (PPP)

The PPP is a cytosolic metabolic pathway that runs parallel to glycolysis.[7][9] Its primary role is anabolic, generating NADPH and precursors for nucleotide synthesis rather than ATP.[7][10] The pathway consists of two distinct phases:

-

The Oxidative Phase: This phase is the primary route for NADPH production.[7][9] It begins with glucose-6-phosphate and involves two oxidation steps that each produce one molecule of NADPH.[10][11] The key regulatory enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD), catalyzes the first committed step.[7] The overall reaction for the oxidative phase is:

-

Glucose-6-phosphate + 2 NADP⁺ + H₂O → Ribulose-5-phosphate + 2 NADPH + 2 H⁺ + CO₂[7]

-

-

The Non-Oxidative Phase: This phase reversibly interconverts five-carbon sugars, producing intermediates that can re-enter the glycolytic pathway or be used for nucleotide synthesis (Ribose-5-phosphate).[9][11] This allows cellular needs for NADPH and nucleotide precursors to be balanced.[12]

Caption: Oxidative phase of the Pentose Phosphate Pathway.

1.2. Other Sources of NADPH

While the PPP is a major source, other enzymes contribute to cytosolic and mitochondrial NADPH production:

-

Malic Enzyme: This enzyme decarboxylates malate to pyruvate, concurrently reducing NADP⁺ to NADPH.[3][13] This is particularly important in providing NADPH for fatty acid synthesis.[14]

-

Isocitrate Dehydrogenase (IDH): Both cytosolic (IDH1) and mitochondrial (IDH2) isoforms of this enzyme can produce NADPH by decarboxylating isocitrate.[8][15]

-

Folate Metabolism: The mitochondrial folate cycle has been identified as a significant contributor to NADPH generation, especially in cancer cells.[5]

Role of NADPH in Anabolic Processes

NADPH is the primary electron donor in reductive biosynthesis, a role that is distinct from NADH's function in ATP generation.[3][8] The high cellular ratio of NADPH to NADP⁺ (approximately 100:1 in liver cytosol) creates a highly reducing environment conducive to anabolic reactions.[7]

2.1. Fatty Acid Synthesis

De novo fatty acid synthesis is a reductive process that creates fatty acids from acetyl-CoA and malonyl-CoA.[3] This process occurs in the cytosol and requires a substantial amount of NADPH.[13][14] For the synthesis of one molecule of palmitate (a 16-carbon fatty acid), 14 molecules of NADPH are consumed.[13] NADPH is specifically required for two reductive steps in each cycle of fatty acid chain elongation, catalyzed by the fatty acid synthase complex.[13][14]

Caption: NADPH-dependent reductive steps in fatty acid synthesis.

2.2. Cholesterol Synthesis

Cholesterol biosynthesis is another major anabolic pathway that relies on NADPH as the reductant.[5][16] The synthesis occurs in the cytosol and endoplasmic reticulum, starting from acetyl-CoA.[17] Several key enzymatic steps require electron input from NADPH:[16]

-

HMG-CoA Reductase: This is the rate-limiting enzyme in cholesterol synthesis. It catalyzes the conversion of HMG-CoA to mevalonate, a committed step that consumes two molecules of NADPH.[17][18] This enzyme is the target of statin drugs.[19]

-

Squalene Synthesis: The formation of squalene from farnesyl pyrophosphate also requires NADPH.[17]

-

Lanosterol to Cholesterol Conversion: The final, multi-step conversion of lanosterol to cholesterol involves several reactions that utilize NADPH.

Caption: Key NADPH-requiring steps in cholesterol biosynthesis.

2.3. Nucleotide Synthesis

NADPH is essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Its role is indirect but critical:

-

Ribonucleotide Reductase (RNR): This enzyme catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[20] RNR itself is reduced by the protein thioredoxin.

-

Thioredoxin Reductase: To sustain this process, oxidized thioredoxin must be regenerated. This regeneration is catalyzed by thioredoxin reductase, an enzyme that uses NADPH as its electron donor.[21]

-

Dihydrofolate Reductase (DHFR): NADPH is also required for the synthesis of thymidylate (dTMP), a nucleotide unique to DNA. Dihydrofolate reductase uses NADPH to reduce dihydrofolate to tetrahydrofolate (THF).[15][20] THF is a crucial carrier of one-carbon units necessary for the conversion of dUMP to dTMP.[20]

2.4. Antioxidant Defense

Anabolic processes occur in an environment constantly threatened by reactive oxygen species (ROS). NADPH is the cornerstone of the cellular antioxidant defense system, protecting the integrity of cellular components, including biosynthetic enzymes.[8][22] Its primary antioxidant functions include:

-

Regeneration of Glutathione: NADPH is the sole source of reducing equivalents for glutathione reductase, which converts oxidized glutathione (GSSG) back to its reduced form (GSH).[21][22] GSH is a major cellular antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidases.[23]

-

Regeneration of Thioredoxin: As mentioned above, NADPH-dependent thioredoxin reductase regenerates reduced thioredoxin, which is critical not only for nucleotide synthesis but also for the activity of peroxiredoxins, another major class of antioxidant enzymes.[21][22]

Quantitative Data: Enzyme Affinity for NADPH

The Michaelis-Menten constant (Kₘ) reflects the affinity of an enzyme for its substrate; a lower Kₘ indicates a higher affinity. The Kₘ values for NADPH vary among different enzymes, reflecting their diverse physiological roles and regulation.[24]

| Enzyme Class | Enzyme Name | Organism/Tissue | Kₘ for NADPH (µM) |

| Oxidoreductases | Glutathione Reductase | Yeast, Spinach, E. coli | 3 - 6 |

| Aldehyde Reductase | Human Liver | 2.2 | |

| NADPH-Cytochrome P450 Reductase | Not specified | 28 | |

| 6-Phosphogluconate Dehydrogenase | Japanese Quail Erythrocytes | 17 | |

| Thioredoxin Reductase | Deinococcus radiophilus | 12.5[24] | |

| Thioredoxin Reductase | Thermotoga maritima | 780[24] | |

| Dihydrofolate Reductase | Drosophila melanogaster | 5.2[24] | |

| Dihydrofolate Reductase | Bovine | 3.2[24] |

Table compiled from data presented in reference[24]. Values can vary based on specific experimental conditions.

Experimental Protocols

4.1. Protocol for Measurement of NADPH-Dependent Enzyme Activity

Principle: This protocol describes a general spectrophotometric method to measure the activity of an NADPH-dependent reductase by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.[24][25] NADPH has a characteristic absorbance maximum at 340 nm, while NADP⁺ does not. The rate of decrease in absorbance is directly proportional to the enzyme's activity.[25]

Materials:

-

Spectrophotometer with temperature control, capable of reading at 340 nm

-

Quartz or UV-transparent cuvettes (1 cm path length)

-

Reaction Buffer (optimized for the specific enzyme's pH and ionic strength requirements)

-

NADPH stock solution (e.g., 10 mM in buffer, concentration verified spectrophotometrically using ε = 6220 M⁻¹cm⁻¹)[24]

-

Substrate stock solution

-

Purified enzyme solution

Procedure:

-

Assay Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).[24]

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:

-

Reaction Buffer

-

Substrate (at a saturating concentration, typically 5-10 times its Kₘ)

-

NADPH (at a concentration appropriate for the enzyme, e.g., 100-200 µM)

-

-

Baseline Reading: Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Record the absorbance for 1-2 minutes to establish a stable baseline.

-

Initiate Reaction: Add a small, predetermined volume of the enzyme solution to the cuvette to initiate the reaction. Quickly mix the contents.

-

Monitor Absorbance: Immediately begin recording the absorbance at 340 nm over time. Collect data at regular intervals (e.g., every 10 seconds) for 3-5 minutes, ensuring the measurement is taken during the initial, linear phase of the reaction.[25]

-

Control Reactions:

-

Data Analysis:

-

Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA/min).

-

Subtract the rate obtained from the no-enzyme control.

-

Convert the velocity from ΔA/min to concentration/min (e.g., µmol/min) using the Beer-Lambert law (A = εcl), where ε for NADPH is 6220 M⁻¹cm⁻¹.[24]

-

Enzyme activity is often expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate (or cofactor) per minute under the specified conditions.

-

Caption: A logical workflow for a spectrophotometric enzyme assay.

4.2. Protocol for Measurement of Cellular NADPH Levels

Principle: This protocol allows for the separate measurement of NADP⁺ and NADPH from a biological sample. It leverages the differential stability of the oxidized and reduced forms in acidic and basic conditions. NADPH is stable in basic solutions but is degraded in acid, while NADP⁺ is stable in acidic solutions but is degraded in base.[5][26] After selective degradation, the remaining nucleotide is measured using a cycling assay that generates a detectable signal (e.g., colorimetric or luminescent) proportional to the amount of NADP(H).[27][28]

Materials:

-

Homogenizer or sonicator

-

Microcentrifuge

-

Heating block or water bath

-

Acid Extraction Buffer (e.g., 0.2 M HCl)

-

Base Extraction Buffer (e.g., 0.2 M NaOH or a buffer with Na₂CO₃)[27]

-

Neutralizing Buffer

-

NADP/NADPH detection kit (e.g., Promega NADP/NADPH-Glo™, or one based on an enzymatic cycling reaction using G6PD)[26][28]

Procedure:

-

Sample Collection and Homogenization:

-

Rapidly harvest cells or tissue and immediately place on ice to halt metabolic activity.

-

Homogenize the sample in two separate aliquots of ice-cold extraction buffer: one for NADPH measurement (Base Extraction Buffer) and one for total NADP⁺ + NADPH (Acid Extraction Buffer).

-

-

Extraction and Selective Degradation:

-

For NADPH Measurement (Base Extraction):

-

For Total NADP(H) Measurement (Acid Extraction):

-

Add the sample to the Acid Extraction Buffer to extract all nucleotides.

-

Centrifuge to pellet debris.

-

Transfer the supernatant to a new tube and neutralize the pH with an appropriate base or buffer. This sample contains both NADP⁺ and NADPH.

-

-

-

Quantification using a Cycling Assay:

-

Follow the manufacturer's protocol for the chosen NADP/NADPH detection kit. Typically, this involves:

-

Adding the prepared extracts to the wells of a microplate.

-

Adding a detection reagent that contains an enzyme (e.g., G6PD) and substrate that will "cycle" the reaction, reducing a probe and generating a signal for every molecule of NADP(H) present.[27][28]

-

Incubating for a specified time (e.g., 30-60 minutes).[26]

-

Reading the signal (absorbance, fluorescence, or luminescence) with a plate reader.

-

-

Calculation:

-

Generate a standard curve using known concentrations of NADPH.

-

Use the standard curve to determine the concentration of NADPH in the base-extracted sample.

-

Use the standard curve to determine the concentration of total NADP(H) in the acid-extracted sample.

-

Calculate the NADP⁺ concentration: [NADP⁺] = [Total NADP(H)] - [NADPH].

-

The NADPH/NADP⁺ ratio can then be calculated.

-

NADPH is an indispensable molecule at the nexus of anabolic metabolism and cellular defense.[8] By providing the reducing power for the synthesis of fatty acids, cholesterol, and nucleotides, it is fundamental to cellular growth, proliferation, and function.[5][11] Its role in maintaining the reduced state of glutathione and thioredoxin underscores its importance in protecting the very biosynthetic machinery it supports from oxidative damage.[21][22] A thorough understanding of the pathways that produce and consume NADPH is therefore critical for researchers in metabolism, oncology, and drug development, as targeting these pathways offers significant therapeutic potential.

References

- 1. NADPH in Biology | Definition, Structure & Function - Lesson | Study.com [study.com]

- 2. fiveable.me [fiveable.me]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 6. Cellular Metabolism - NADPH [ftexploring.com]

- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 8. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. microbenotes.com [microbenotes.com]

- 11. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. NADPH: Reductive Biosynthesis and Cellular Redox Control - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 14. med.libretexts.org [med.libretexts.org]

- 15. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electron Transfer Pathways in Cholesterol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemistry Glossary: Cholesterol Biosynthesis | ditki medical & biological sciences [ditki.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NADPH: new oxygen for the ROS theory of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Antioxidant Protection of NADPH-Depleted Oligodendrocyte Precursor Cells Is Dependent on Supply of Reduced Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. promega.com [promega.com]

- 27. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NADP/NADPH-Glo™ Assay Protocol [promega.jp]

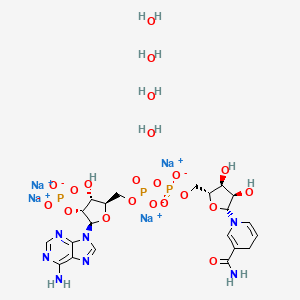

NADPH tetrasodium salt chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH tetrasodium salt). It is intended for researchers, scientists, and drug development professionals who utilize this critical coenzyme in their work.

Chemical Structure and Identification

NADPH is a ubiquitous coenzyme that functions as an electron donor in a multitude of reductive biosynthetic and detoxification reactions.[1] The tetrasodium salt is the common commercially available form, offering improved stability and solubility in aqueous solutions.

The structure of NADPH consists of two nucleotide units joined through their phosphate groups. One nucleotide contains an adenine base, while the other contains a nicotinamide ring, which is the reactive site for redox reactions. The key distinction from its counterpart, NADH, is the presence of an additional phosphate group on the 2' position of the ribose sugar attached to the adenine base.

IUPAC Name: tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate[2]

Chemical Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 2646-71-1[1][3][4][5] |

| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃Na₄[1][3][4] |

| Molecular Weight | 833.35 g/mol [1][2][3] |

| Synonyms | β-NADPH, β-Nicotinamide adenine dinucleotide phosphate, reduced form, tetrasodium salt[1][6] |

Physicochemical and Spectral Properties

The physical and spectral characteristics of NADPH tetrasodium salt are crucial for its handling, storage, and quantification.

Physicochemical Properties

| Property | Value/Description |

| Appearance | White to slightly yellowish amorphous powder.[4] |

| Solubility | Soluble in water (up to 50 mg/mL), and methanol.[7][8] Insoluble in DMSO and Ethanol.[9] |

| Storage Conditions | Store desiccated at -20°C, protected from light.[7][10] |

| Stability | Stable in alkaline solutions (pH 8-10) but labile in acidic conditions.[11][12] Stock solutions are stable for up to 2 months at -20°C.[6] Phosphate and acetate buffers can accelerate degradation.[12] |

| Hygroscopicity | Hygroscopic.[6] |

Spectral Properties

NADPH exhibits a characteristic UV absorbance peak at 340 nm in its reduced form, which is absent in its oxidized form (NADP+). This property is the cornerstone of its spectrophotometric quantification.[13]

| Spectral Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| Primary Absorbance Maximum | 340 | 6.22 x 10³ - 6.3 x 10³[14][15][16][17] |

| Secondary Absorbance Maximum | 260 | ~15.0 x 10³ - 18.0 x 10³[4][8] |

The ratio of absorbance at 260 nm to 340 nm can be an indicator of the purity of an NADPH solution, with a ratio of approximately 2.6 suggesting a high-purity, fully reduced sample.[17]

Biological Role and Applications

NADPH is a fundamental molecule in cellular metabolism, serving as the primary reducing equivalent in anabolic processes and antioxidant defense systems.

Key Biological Roles:

-

Reductive Biosynthesis: Donates electrons for the synthesis of fatty acids, steroids, and nucleic acids.[9]

-

Antioxidant Defense: It is the essential cofactor for glutathione reductase, which maintains a high level of reduced glutathione, a critical antioxidant.

-

Detoxification: Utilized by cytochrome P450 monooxygenases for the metabolism and detoxification of xenobiotics.

-

Photosynthesis: In photosynthetic organisms, NADPH is generated during the light-dependent reactions and used to reduce CO₂ in the Calvin cycle.

-

Phagocytosis: NADPH oxidase in phagocytic cells uses NADPH to produce superoxide anions to destroy pathogens.[14]

Common Research Applications:

-

Cofactor in a wide range of enzymatic assays, particularly for dehydrogenases and reductases.[1]

-

Substrate in studies of metabolic pathways and enzyme kinetics.

-

Evaluation of metabolic stability of drug candidates in microsomal assays.

-

Component in cell-based assays to study oxidative stress and antioxidant pathways.

Below is a diagram illustrating the central role of NADPH in the antioxidant glutathione system.

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation and quantification of NADPH solutions.

Preparation of a Stock Solution

Due to its hygroscopicity and susceptibility to degradation, NADPH tetrasodium salt should be handled carefully.

Methodology:

-

Allow the container of NADPH tetrasodium salt to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of powder quickly.

-

Dissolve the powder in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) to the desired concentration. Avoid using phosphate buffers if long-term stability is required.[12]

-

Determine the precise concentration of the stock solution spectrophotometrically (see Protocol 4.2).

-

Aliquot the stock solution into small volumes and store at -20°C for up to two months.[6] Avoid repeated freeze-thaw cycles.[8]

Spectrophotometric Quantification of NADPH

This protocol determines the concentration of functional NADPH in a solution using the Beer-Lambert law.

Methodology:

-

Instrument Setup: Turn on a UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to 340 nm.

-

Blanking: Fill a quartz cuvette with the same buffer used to dissolve the NADPH. Place it in the spectrophotometer and zero the absorbance.

-

Sample Preparation: Prepare a dilution of your NADPH stock solution in the buffer to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Measurement: Replace the blank cuvette with the cuvette containing the diluted NADPH sample. Record the absorbance at 340 nm (A₃₄₀).

-

Calculation: Calculate the NADPH concentration using the Beer-Lambert law:

-

Concentration (mol/L) = A₃₄₀ / (ε × l)

-

Where:

-

A₃₄₀ is the measured absorbance at 340 nm.

-

ε is the molar extinction coefficient (6220 L·mol⁻¹·cm⁻¹).[14]

-

l is the path length of the cuvette (typically 1 cm).

-

-

-

Remember to account for the dilution factor to determine the concentration of the original stock solution.

The following diagram outlines the workflow for preparing and quantifying an NADPH solution.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying NADPH from its potential impurities, such as NADP⁺ and other degradation products.

Methodology (General Reverse-Phase Protocol):

-

Mobile Phase Preparation:

-

Buffer A: Prepare an aqueous buffer, such as 100 mM potassium phosphate, pH 6.0.

-

Buffer B: Acetonitrile or Methanol.

-

Filter and degas both mobile phases before use.

-

-

Column: A C18 reverse-phase column is commonly used.

-

Sample Preparation: Dissolve a small, accurately weighed amount of NADPH tetrasodium salt in Buffer A.

-

HPLC Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detector set to 340 nm (for NADPH) and 260 nm (for both NADPH and NADP⁺).

-

Gradient: A typical gradient might start with a low percentage of Buffer B, increasing linearly over time to elute more hydrophobic compounds.

-

-

Analysis: Inject the sample. The purity is determined by calculating the area percentage of the NADPH peak relative to the total area of all peaks detected.

Conclusion

NADPH tetrasodium salt is an indispensable tool in life science research and drug development. A thorough understanding of its chemical and physical properties, coupled with meticulous handling and quantification, is essential for generating reliable and reproducible data. This guide provides the core technical information required to effectively utilize this vital coenzyme.

References

- 1. scbt.com [scbt.com]

- 2. NADPH, Tetrasodium salt | C21H26N7Na4O17P3 | CID 16218775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. custombiotech.roche.com [custombiotech.roche.com]

- 5. agscientific.com [agscientific.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

- 10. NADPH tetrasodium salt | electron donor | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Detection of NADH and NADPH with the Omega’s High Speed, Full UV/Vis Absorbance Spectrometer | Technology Networks [technologynetworks.com]

- 14. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [New values for the molar extinction coefficients of NADH and NADPH for the use in routine laboratories (author's transl)]. | Semantic Scholar [semanticscholar.org]

- 16. [New values for the molar extinction coefficients of NADH and NADPH for the use in routine laboratories (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Indispensable Role of NADPH Tetrasodium Salt in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide Phosphate, reduced form (NADPH), supplied as a stable tetrasodium salt, is a ubiquitous and essential coenzyme in a vast array of biochemical reactions. Its fundamental role as a primary electron donor makes it a cornerstone of cellular metabolism, antioxidant defense, and drug development studies. This in-depth technical guide explores the core biochemical uses of NADPH tetrasodium salt, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in their scientific endeavors.

Core Biochemical Functions of NADPH

NADPH serves as a critical reducing equivalent in numerous biosynthetic and detoxification pathways. Its functions can be broadly categorized into three key areas:

-

Reductive Biosynthesis: NADPH provides the necessary electrons for anabolic reactions, where simpler molecules are built up into more complex ones. This is crucial for the synthesis of fatty acids, steroids, and nucleic acids.[1][2]

-

Antioxidant Defense: It is a cornerstone of the cell's defense against reactive oxygen species (ROS). NADPH is the essential cofactor for enzymes that regenerate the primary cellular antioxidants, glutathione and thioredoxin.[3][4]

-

Detoxification and Drug Metabolism: NADPH is vital for the function of cytochrome P450 monooxygenases, a superfamily of enzymes responsible for the metabolism of a wide variety of endogenous compounds and xenobiotics, including the majority of drugs.[5][6]

Quantitative Data: Enzyme-Cofactor Interactions

The affinity of an enzyme for its cofactor is a critical parameter in understanding its function. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value for NADPH indicates a higher affinity of the enzyme for this cofactor.[7][8]

| Enzyme Class | Enzyme Name | Organism/Tissue | Km for NADPH (µM) |

| Oxidoreductases | Glutathione Reductase | Yeast, Spinach, E. coli | 3 - 6[7] |

| Aldehyde Reductase | Human Liver | 2.2[7] | |

| NADPH-Cytochrome P450 Reductase | Not specified | 28[7] | |

| 6-Phosphogluconate Dehydrogenase | Japanese Quail Erythrocytes | 17[7] | |

| Thioredoxin Reductase | Deinococcus radiophilus | 12.5[7] | |

| Thioredoxin Reductase | Thermotoga maritima | 780[7] | |

| Dihydrofolate Reductase | Drosophila melanogaster | 5.2[7] | |

| Dihydrofolate Reductase | Bovine | 3.2[7] |

Table 1: Comparative Michaelis-Menten Constants (Km) of Various Enzymes for NADPH.

Cellular concentrations of NADP+ and its reduced form, NADPH, are critical indicators of the cell's redox state. In animal cells, the cytosolic concentration of NAD+ is estimated to be around 0.3 mM, while the total NADP(H) in rat liver is approximately 420 nmol/g wet weight.[9][10] The ratio of NADP+ to NADPH is typically kept very low, favoring reductive biosynthesis.[9]

Key Signaling and Metabolic Pathways

The central role of NADPH in cellular metabolism is highlighted in several key pathways.

In drug metabolism, NADPH is the obligate electron donor for cytochrome P450 enzymes.[5]

Experimental Protocols

Accurate and reproducible experimental design is paramount in biochemical research. The following are detailed methodologies for key experiments utilizing NADPH tetrasodium salt.

Protocol 1: Glutathione Reductase Activity Assay

This assay measures the activity of glutathione reductase by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.[11][12]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes or 96-well UV-transparent plate

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA

-

NADPH solution: Prepare a 2 mM solution in Assay Buffer fresh daily.

-

Oxidized Glutathione (GSSG) solution: Prepare a 2 mM solution in Assay Buffer.

-

Sample: Cell lysate, tissue homogenate, or purified enzyme.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and GSSG solution.

-

Add the sample to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.

-

Initiate the reaction by adding the NADPH solution and immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30-60 seconds.[12]

-

The rate of decrease in absorbance is directly proportional to the glutathione reductase activity.[11]

Calculation: One unit of glutathione reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a test compound to metabolism by liver microsomes in the presence of NADPH.[13][14]

Materials:

-

Test compound

-

Pooled liver microsomes (human or other species)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system or NADPH tetrasodium salt (final concentration typically 1-4 mM)[13][14]

-

Incubator (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing liver microsomes, potassium phosphate buffer, and the test compound in a 96-well plate.[13]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding NADPH.

-

At various time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding a quenching solution.[14]

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

The rate of disappearance of the test compound is used to determine its metabolic stability.

Protocol 3: Measurement of Cellular NADP⁺/NADPH Ratio

This protocol allows for the differential measurement of NADP⁺ and NADPH from cell lysates, providing a snapshot of the cellular redox state.[3][15]

Materials:

-

Cell or tissue samples

-

NADP⁺/NADPH Extraction Buffer

-

0.2 M HCl and 0.2 M NaOH

-

NADP/NADPH detection kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Homogenize cell or tissue samples in ice-cold extraction buffer.[3]

-

To measure NADPH, treat an aliquot of the lysate with a weak base (e.g., 0.2 M NaOH) to degrade NADP⁺.[15]

-

To measure NADP⁺, treat another aliquot with a weak acid (e.g., 0.2 M HCl) to degrade NADPH.[15]

-

Neutralize both treated samples.

-

Use a commercially available kit to quantify the amount of NADP⁺ and NADPH in each respective sample. These kits typically use an enzymatic cycling reaction where the product is a colored or fluorescent compound.[3]

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the concentrations of NADP⁺ and NADPH from a standard curve and determine the ratio.

Conclusion

NADPH tetrasodium salt is an indispensable tool for researchers across various disciplines. Its fundamental role as a reducing equivalent in biosynthesis, antioxidant defense, and drug metabolism makes it central to a multitude of in vitro and cellular assays. A thorough understanding of its biochemical functions, coupled with robust and well-defined experimental protocols, is essential for generating high-quality, reproducible data. This guide provides a foundational resource to aid researchers in effectively utilizing NADPH tetrasodium salt to advance their scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. promega.com [promega.com]

- 6. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. mmpc.org [mmpc.org]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. benchchem.com [benchchem.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. cellbiolabs.com [cellbiolabs.com]

The Pivotal Role of NADPH in Metabolism: From Discovery to Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme essential for a vast array of life-sustaining processes. Its discovery, distinct from its counterpart NADH, marked a significant milestone in understanding cellular metabolism. This technical guide provides a comprehensive overview of the discovery and significance of NADPH, detailing its critical roles in anabolic biosynthesis and antioxidant defense. We present key quantitative data, detailed experimental protocols for NADPH measurement, and explore the burgeoning field of drug development targeting NADPH-dependent pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of NADPH metabolism and its therapeutic potential.

A Historical Perspective: The Discovery of a Key Reducing Equivalent

The journey to understanding NADPH began with early investigations into cellular respiration and fermentation. Initially, the coenzyme NAD+ was discovered by British biochemists Arthur Harden and William John Young in 1906 during their work on yeast fermentation.[1][2][3][4][5] They identified a heat-stable factor they termed a "coferment" that significantly accelerated alcoholic fermentation.[1][5] This "cozymase" was later found to be a mixture of NAD+ and NADH.[3]

It was not until the 1930s that the phosphorylated form, NADP+, was distinguished from NAD+. Otto Warburg's pioneering work in the 1930s was instrumental in elucidating the function of these coenzymes in hydride transfer reactions, a cornerstone of cellular metabolism.[2] This laid the groundwork for understanding the distinct roles of the two nicotinamide adenine dinucleotides. While NADH was primarily linked to catabolic reactions that generate ATP, NADPH was identified as the primary reducing agent for anabolic processes and antioxidant defense.[1][6][7] This fundamental distinction is rooted in the different cellular ratios of the two coenzymes; the NAD+/NADH ratio is typically high, favoring oxidation, whereas the NADP+/NADPH ratio is kept very low, favoring reduction.[8]

The Biochemical Significance of NADPH

NADPH's primary role is to provide the reducing power, in the form of hydride ions (H-), for a multitude of biosynthetic and detoxification reactions. Its significance can be broadly categorized into two main areas: anabolic metabolism and antioxidant defense.

Anabolic Pathways Driven by NADPH

NADPH is the principal electron donor in reductive biosynthesis, where smaller precursor molecules are assembled into complex macromolecules. Key anabolic pathways dependent on NADPH include:

-

Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a highly reductive process that requires a substantial and continuous supply of NADPH.[6][9][10]

-

Cholesterol and Steroid Synthesis: The intricate multi-step synthesis of cholesterol and steroid hormones from acetyl-CoA is heavily reliant on NADPH as the reductant.[6][9]

-

Nucleic Acid Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis, is catalyzed by ribonucleotide reductase, an enzyme that ultimately depends on NADPH for its reducing equivalents.[9][10]

-

Amino Acid Synthesis: Certain amino acid biosynthetic pathways also utilize NADPH for reductive steps.[9]

The Guardian of Redox Homeostasis: NADPH in Antioxidant Defense

Cells are under constant threat from reactive oxygen species (ROS), which are byproducts of normal metabolic activity. NADPH is central to the cellular antioxidant defense system, primarily through the regeneration of reduced glutathione (GSH).

-

Glutathione Reductase: This enzyme utilizes NADPH to reduce oxidized glutathione (GSSG) back to its reduced form, GSH.[6][11] GSH is a major cellular antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidases.

-

Thioredoxin Reductase: Similar to the glutathione system, the thioredoxin system relies on NADPH to maintain a reduced pool of thioredoxin, another critical antioxidant protein.[9][11]

Major Sources of Cellular NADPH

To meet the high demand for this essential coenzyme, cells have evolved multiple pathways for NADPH production, with the primary sources being the pentose phosphate pathway and the activity of specific dehydrogenases.

The Pentose Phosphate Pathway (PPP)

The oxidative branch of the pentose phosphate pathway is a major contributor to cytosolic NADPH production.[6][9] In this pathway, glucose-6-phosphate is oxidized, leading to the generation of two molecules of NADPH for every molecule of glucose-6-phosphate that enters the pathway.

NADP+-Dependent Dehydrogenases

Several key dehydrogenases located in different cellular compartments contribute to the NADPH pool:

-

Isocitrate Dehydrogenases (IDH): The cytosolic (IDH1) and mitochondrial (IDH2) isoforms of isocitrate dehydrogenase catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, concomitantly reducing NADP+ to NADPH.[9]

-

Malic Enzymes (ME): Cytosolic (ME1) and mitochondrial (ME3) malic enzymes convert malate to pyruvate, generating NADPH in the process.[9]

The interplay of these pathways ensures a steady supply of NADPH to meet the cell's anabolic and antioxidant needs.

Quantitative Data on NADPH and Related Enzymes

The concentration and ratio of NADP+ to NADPH, as well as the kinetic properties of the enzymes involved in its metabolism, are critical parameters for understanding cellular redox status and metabolic function.

Table 1: Cellular Concentrations and Ratios of NADP(H)

| Parameter | Cytoplasm | Mitochondria | Tissue/Cell Type | Reference |

| NADP+/NADPH Ratio | ~0.01 | - | Healthy Cells | [12] |

| NADP+/NADPH Ratio | 0.001 - 0.01 | - | Liver | [13] |

| NADP+/NADPH Ratio | ~0.005 | - | Mammalian Tissues | [8] |

| Total NADP(H) Concentration | - | - | Rat Liver: ~0.1 µmol/g | [8] |

| Total NADP(H) Concentration | - | - | Mouse Liver: 244.4 nmol/g | [14] |

| NADPH Concentration | 3 µM | 37 µM | Transformed Cells | [15] |

Table 2: Kinetic Parameters of Key NADPH-Metabolizing Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Glucose-6-Phosphate Dehydrogenase | NADP+ | - | - | Krebs Ascites Cells | [16] |

| 6-Phosphogluconate Dehydrogenase | NADP+ | - | - | Krebs Ascites Cells | [16] |

| Isocitrate Dehydrogenase (NADP+) | Isocitrate | 232 ± 34 µM | - | Marine Plankton | [17] |

| Isocitrate Dehydrogenase (NADP+) | NADP+ | 22 ± 7 µM | - | Marine Plankton | [17] |

| Isocitrate Dehydrogenase (NADP+) | NADP+ | 3.6 - 9 µM | - | Bovine Adrenals | [18] |

| Malic Enzyme (Cytosolic) | NADP+ | 0.022 ± 0.004 mM | 42.68 ± 0.51 mU/g | Human Breast Cancer | [19] |

| Malic Enzyme (Cytosolic) | Malate | 6.02 ± 1.6 mM | 35.21 ± 2.29 mU/g | Human Breast Cancer | [19] |

| Malic Enzyme (E. coli MaeB) | NADP+ | 58.8 µM | 18 s-1 | E. coli | [20] |

Experimental Protocols for NADPH Measurement

Accurate quantification of NADP+ and NADPH is crucial for research in metabolism and drug development. Several methods are available, each with its own advantages and limitations.

Enzymatic Cycling Assay for NADPH Quantification

This is a highly sensitive method that amplifies the NADPH signal through a series of enzymatic reactions.

Principle: The assay utilizes two enzymes, glucose-6-phosphate dehydrogenase (G6PDH) and diaphorase, in a cycling reaction. NADPH in the sample reduces a chromogenic or fluorogenic probe in a reaction catalyzed by diaphorase. The oxidized NADPH is then regenerated by G6PDH using glucose-6-phosphate as a substrate, allowing the cycle to repeat and amplify the signal.

Detailed Protocol:

-

Sample Preparation:

-

For Total NADP+/NADPH: Harvest cells or tissue and wash with cold PBS. Lyse or homogenize in NADP/NADPH Extraction Buffer. Centrifuge to remove debris and collect the supernatant.

-

For NADPH Quantification (NADP+ destruction): To a separate aliquot of the supernatant, add 0.1 N NaOH and incubate at 80°C for 60 minutes. This selectively degrades NADP+. Neutralize the sample with 1X Assay Buffer.

-

For NADP+ Quantification (NADPH destruction): To another aliquot, add 0.1 N HCl and incubate at 80°C for 60 minutes to selectively degrade NADPH. Neutralize the sample.

-

-

Standard Curve Preparation:

-

Prepare a series of NADPH standards (e.g., 0 to 100 pmol/well) from a stock solution.

-

-

Assay Procedure:

-

Add 50 µL of standards and prepared samples to a 96-well plate.

-

Prepare a fresh NADP Cycling Mix containing G6PDH, diaphorase, the probe, and necessary substrates.

-

Add 100 µL of the NADP Cycling Mix to each well.

-

Incubate at room temperature, protected from light, for 1-4 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve by plotting the signal of the standards against their concentrations.

-

Determine the concentration of total NADP+/NADPH, NADPH, and NADP+ in the samples from the standard curve. The NADP+ concentration can be calculated by subtracting the NADPH concentration from the total.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers a direct and robust method for separating and quantifying NADP+ and NADPH.

Principle: Cell or tissue extracts are separated on a reverse-phase HPLC column. The eluting compounds are detected by their UV absorbance (typically at 260 nm for the adenine base and 340 nm for the reduced nicotinamide ring of NADPH).

General Protocol:

-

Sample Preparation:

-

Extract NADP+ and NADPH from samples using an appropriate extraction buffer (e.g., a mixture of acid and base to preserve both forms).

-

Centrifuge to remove precipitates and filter the supernatant.

-

-

HPLC Analysis:

-

Inject the prepared sample onto a C18 reverse-phase column.

-

Use a suitable mobile phase gradient (e.g., a mixture of phosphate buffer and methanol) to separate NADP+ and NADPH.

-

Detect the eluting compounds using a UV detector at 260 nm and 340 nm.

-

-

Quantification:

-

Identify the peaks corresponding to NADP+ and NADPH by comparing their retention times to those of known standards.

-

Quantify the amount of each coenzyme by integrating the area under the respective peaks and comparing it to a standard curve.

-

Fluorescence Microscopy with Genetically Encoded Biosensors

This technique allows for the real-time visualization and quantification of NADPH dynamics in living cells.

Principle: Genetically encoded fluorescent biosensors, such as iNap, are expressed in cells. These sensors consist of a fluorescent protein linked to an NADPH-binding domain. The binding of NADPH induces a conformational change in the sensor, leading to a change in its fluorescence properties (e.g., an increase in fluorescence intensity or a change in the ratio of two emission wavelengths).

General Protocol:

-

Cell Transfection:

-

Transfect the cells of interest with a plasmid encoding the NADPH biosensor.

-

-

Live-Cell Imaging:

-

Culture the transfected cells on a suitable imaging dish.

-

Use a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific biosensor.

-

Acquire images of the cells before and after experimental treatments.

-

-

Image Analysis:

-

Quantify the fluorescence intensity or ratiometric changes in specific cellular compartments (e.g., cytoplasm, mitochondria).

-

Calibrate the sensor's response to known NADPH concentrations to obtain quantitative measurements.

-

NADPH Metabolism in Disease and as a Therapeutic Target

The central role of NADPH in biosynthesis and redox homeostasis makes its metabolism a critical nexus in various pathological conditions, particularly cancer and neurodegenerative diseases. Consequently, targeting NADPH-producing and -consuming enzymes has emerged as a promising strategy for drug development.

NADPH in Cancer

Cancer cells exhibit altered metabolism to support their rapid proliferation and to counteract increased oxidative stress. This often involves an increased reliance on NADPH for:

-

Reductive Biosynthesis: To fuel the production of fatty acids, nucleotides, and other building blocks for new cells.

-

Antioxidant Defense: To cope with the high levels of ROS generated by their accelerated metabolism and to resist the effects of certain chemotherapies.

This dependency creates a therapeutic window, and several strategies are being explored to target NADPH metabolism in cancer:

-

Inhibition of the Pentose Phosphate Pathway: Targeting key enzymes like glucose-6-phosphate dehydrogenase (G6PD) can deplete NADPH levels, sensitizing cancer cells to oxidative stress and inhibiting their growth.

-

Targeting Isocitrate Dehydrogenase (IDH): Mutant IDH1 and IDH2 enzymes found in certain cancers consume NADPH to produce the oncometabolite 2-hydroxyglutarate (2-HG).[21] Inhibitors of mutant IDH can disrupt this process.

-

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is a key enzyme in the NAD+ salvage pathway, which is a precursor for NADP+. Inhibiting NAMPT can reduce the overall NAD(P) pool, impacting cancer cell viability.[9]

NADPH Oxidases in Neurodegenerative Diseases

NADPH oxidases (NOX) are a family of enzymes that utilize NADPH to produce superoxide radicals. While important for host defense, overactivation of NOX enzymes is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][6] The excessive production of ROS by NOX contributes to chronic neuroinflammation and neuronal damage.

Therefore, the development of specific NOX inhibitors is an active area of research for neuroprotective therapies.[2][7] These inhibitors aim to reduce oxidative stress and inflammation in the brain, thereby slowing the progression of neurodegeneration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a clear understanding of NADPH's role.

Diagram 1: The Pentose Phosphate Pathway

Caption: The oxidative phase of the Pentose Phosphate Pathway generates NADPH.

Diagram 2: Fatty Acid Synthesis

Caption: NADPH provides the reducing power for fatty acid synthesis.

Diagram 3: Glutathione Antioxidant Pathway

Caption: NADPH is essential for regenerating reduced glutathione for antioxidant defense.

Diagram 4: Experimental Workflow for NADPH Quantification

Caption: A typical workflow for the differential quantification of NADP+ and NADPH.

Conclusion

From its initial discovery as a "coferment" to its current status as a key therapeutic target, NADPH has proven to be a molecule of immense biological importance. Its dual role in providing the reducing power for biosynthesis and in defending the cell against oxidative damage places it at the heart of cellular metabolism and homeostasis. A thorough understanding of the pathways that produce and consume NADPH, as well as the ability to accurately measure its levels, are crucial for advancing our knowledge of numerous diseases and for developing novel therapeutic interventions. This guide provides a foundational resource for researchers and drug development professionals to delve deeper into the multifaceted world of NADPH and to harness its potential for improving human health.

References

- 1. benchchem.com [benchchem.com]

- 2. NADPH Oxidases in Neurodegenerative Disorders: Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [scholarship.libraries.rutgers.edu]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 9. NAD- and NADPH-Contributing Enzymes as Therapeutic Targets in Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NADPH oxidase in brain injury and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytoplasmic and Mitochondrial NADPH-Coupled Redox Systems in the Regulation of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spatiotemporal compartmentalization of hepatic NADH and NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. portlandpress.com [portlandpress.com]

- 17. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 18. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 20. Escherichia coli Malic Enzymes: Two Isoforms with Substantial Differences in Kinetic Properties, Metabolic Regulation, and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NAD- and NADPH-Contributing Enzymes as Therapeutic Targets in Cancer: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pentose Phosphate Pathway: A Core Mechanism for NADPH Production and Cellular Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[1] While glycolysis is primarily geared towards ATP production, the PPP's principal roles are anabolic, serving as the primary source of cellular nicotinamide adenine dinucleotide phosphate (NADPH) and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[1][2] NADPH is indispensable for protecting cells against oxidative damage and for reductive biosynthesis, such as the synthesis of fatty acids and steroids.[3] Dysregulation of the PPP is implicated in numerous pathologies, including cancer, making its components attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive exploration of the PPP's role in NADPH production, its intricate regulatory mechanisms, and methodologies for its study.

Core Biochemistry of the Pentose Phosphate Pathway and NADPH Production

The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative phase.[1] The production of NADPH occurs exclusively in the oxidative phase, which is an irreversible process.[1]

The Oxidative Phase: The Engine of NADPH Synthesis

This phase is responsible for the generation of two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. The reactions are as follows:

-

Dehydrogenation of Glucose-6-Phosphate: The pathway is initiated by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme.[1] It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, yielding the first molecule of NADPH.[1]

-

Hydrolysis of 6-Phosphoglucono-δ-lactone: The lactone is subsequently hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase (6PGL).

-

Oxidative Decarboxylation of 6-Phosphogluconate: 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate, releasing a molecule of carbon dioxide and generating the second molecule of NADPH.[4]

The net reaction for the oxidative phase is:

Glucose 6-phosphate + 2 NADP⁺ + H₂O → ribulose 5-phosphate + 2 NADPH + 2 H⁺ + CO₂[1]

The Non-Oxidative Phase: Metabolic Plasticity

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase.[4] This phase allows the ribulose-5-phosphate generated in the oxidative phase to be converted into ribose-5-phosphate for nucleotide synthesis or into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[4] This provides metabolic flexibility, allowing the cell to adapt to varying demands for NADPH, ribose-5-phosphate, and ATP.

Regulation of the Pentose Phosphate Pathway

The flux through the PPP is tightly regulated to meet the cell's metabolic needs. The primary point of regulation is the first and rate-limiting step catalyzed by G6PD.

-

NADP⁺/NADPH Ratio: G6PD is allosterically stimulated by its substrate, NADP⁺, and strongly inhibited by its product, NADPH.[1] A high NADPH/NADP⁺ ratio, typically around 100:1 in the liver cytosol, keeps the enzyme largely inhibited.[1] When NADPH is consumed in reductive biosynthesis or antioxidant defense, the resulting increase in the NADP⁺/NADPH ratio activates G6PD, thereby increasing NADPH production.[1]

-

Substrate Availability: The availability of glucose-6-phosphate, the substrate for G6PD, also influences the pathway's activity.

-

Transcriptional Regulation: In cancer cells, the expression of PPP enzymes can be upregulated by oncogenes and transcription factors like p53, contributing to the altered metabolic phenotype of tumors.[3][5]

Quantitative Data

Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ | Inhibitor | K_i_ (µM) |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human Placenta | Glucose-6-Phosphate | 40 ± 8 | - | NADPH | 17.1 ± 3.2 |

| Human Placenta | NADP⁺ | 20 ± 10 | - | - | - | |

| Rat Liver (Periportal) | Glucose-6-Phosphate | 170 ± 70 | 4.48 ± 1.03 µmol H₂ cm⁻³ min⁻¹ | - | - | |

| Rat Liver (Pericentral) | Glucose-6-Phosphate | 150 ± 130 | 3.47 ± 0.78 µmol H₂ cm⁻³ min⁻¹ | - | - | |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 U/mg | NADPH | 31.91 ± 1.31 |

| Rat Small Intestine | NADP⁺ | 53.03 ± 1.99 | - | - | - | |

| Sheep Liver | 6-Phosphogluconate | - | - | Ribulose 5-phosphate | - | |

| Human Brain | 6-Phosphogluconate | - | 22.8 U/mg protein | NADPH | - |

Data compiled from various sources.[6][7][8][9][10][11]

Intracellular Metabolite Concentrations

| Metabolite | Organism/Condition | Concentration |

| Sedoheptulose-7-phosphate | S. meliloti (grown on glucose) | ~1.5 nmol/mg pellet |

| Ribose/Ribulose-5-phosphate | S. meliloti (grown on glucose) | ~1.0 nmol/mg pellet |

| Sedoheptulose-7-phosphate | Transaldolase-deficient human bloodspots | 5.19 - 5.43 µmol/L |

| Sedoheptulose-7-phosphate | Transaldolase-deficient human fibroblasts | 7.43 - 26.46 µmol/mg protein |

Data compiled from various sources.[12][13]

Experimental Protocols

Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This protocol is based on the principle that the reduction of NADP⁺ to NADPH can be monitored by the increase in absorbance at 340 nm.[14]

Materials:

-

Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.

-

Cuvettes.

-

0.055 M Tris-HCl buffer, pH 7.8, containing 0.0033 M MgCl₂.

-

0.1 M Glucose-6-phosphate solution.

-

0.006 M NADP⁺ solution.

-

Enzyme sample (e.g., cell lysate).

-

5 mM Glycine buffer, pH 8.0, containing 0.1% bovine serum albumin for enzyme dilution.

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to 30°C.

-

In a cuvette, prepare the reaction mixture by adding:

-

2.7 mL of 0.055 M Tris-HCl buffer with MgCl₂.

-

0.1 mL of 0.1 M Glucose-6-phosphate.

-

0.1 mL of 0.006 M NADP⁺.

-

-

Incubate the reaction mixture in the spectrophotometer for 7-8 minutes to reach temperature equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme sample.

-

Immediately start recording the increase in absorbance at 340 nm for 4-5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

-

Enzyme activity (Units/mg) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmole of NADP⁺ per minute under the specified conditions.[14] The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[14]

Enzymatic Cycling Assay for NADPH Quantification

This method allows for the sensitive quantification of NADPH levels in biological samples.

Materials:

-

Microplate reader (fluorometric or colorimetric).

-

96-well plates.

-

NADP/NADPH Extraction Buffer.

-

NADP Cycling Mix (containing Glucose-6-Phosphate, G6PD, diaphorase, and a detection probe like MTT or Resazurin).

-

NADPH standards.

-

0.1 N HCl and 0.1 N NaOH for differential destruction of NADPH and NADP⁺.

Procedure:

Sample Preparation: [15]

-